The compound with the molecular formula C19H18ClFN6O4 is a complex organic molecule that contains various functional groups, including chlorines, fluorines, and nitrogen atoms. This compound is categorized as a pharmaceutical agent and is primarily studied for its potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
The precise origins of this compound can often be traced back to synthetic methodologies employed in pharmaceutical research. It may be derived from precursor compounds through various chemical reactions, which are tailored to enhance specific pharmacological properties.
C19H18ClFN6O4 can be classified under the following categories:
The synthesis of C19H18ClFN6O4 typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may involve the following steps:
The molecular structure of C19H18ClFN6O4 can be visualized using molecular modeling software. It features:
Key structural data includes:
C19H18ClFN6O4 can participate in several chemical reactions:
Reactions should be conducted under controlled conditions (temperature, pressure) and monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for C19H18ClFN6O4 is hypothesized based on its structural features:
In vitro studies are essential to determine:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy provide insights into the compound's purity and structural integrity.
C19H18ClFN6O4 has potential applications in:
The integration of fluorine atoms into heterocyclic scaffolds represents a transformative strategy in medicinal chemistry, driven by fluorine’s unique physicochemical properties. Fluorine’s high electronegativity, small atomic radius (comparable to hydrogen), and strong carbon-fluorine bond (485 kJ/mol) profoundly influence drug molecules’ bioavailability, metabolic stability, and target affinity. These properties enable precise modulation of lipophilicity, pKa, and membrane permeability [1] [7]. Historically, fluorinated heterocycles emerged prominently with 1954’s fludrocortisone, but their prevalence has surged exponentially. By 2015, fluorinated compounds constituted 20%–30% of pharmaceuticals, with 13 new fluorinated drugs approved by the FDA in 2020 alone. Approximately 20% of anticancer and antimicrobial agents now contain fluorine, underscoring its critical role in overcoming pharmacokinetic and resistance challenges [1] [9].
Heterocyclic moieties—particularly nitrogen-containing rings like triazoles—appear in >85% of biologically active compounds due to their structural versatility and capacity for diverse intermolecular interactions. The fusion of fluorine with heterocycles creates synergistic effects: fluorination enhances metabolic stability by replacing oxidizable C–H bonds with inert C–F bonds, while heterocycles provide precise target engagement. For example, fluorinated triazoles in fluconazole and gemcitabine demonstrate improved pharmacological profiles over non-fluorinated analogs, attributed to increased lipophilicity and binding specificity [7] [9]. This evolution is exemplified by recent FDA-approved fluorinated heterocyclic drugs (2016–2022), such as lenacapavir (HIV capsid inhibitor) and oteseconazole (antifungal), which leverage fluorinated benzyl or methylene linkers for optimized target binding and resistance mitigation [1].
Table 1: Notable Fluorinated Heterocyclic Drugs Approved by FDA (2016–2022) [1] [7]
Drug Name | Fluorinated Moiety | Heterocycle Core | Therapeutic Indication |
---|---|---|---|
Lenacapavir | Difluorobenzyl | Pyrazole | HIV-1 infection |
Oteseconazole | Difluoromethyl, Trifluoroethyl | Tetrazole, Triazole | Vulvovaginal candidiasis |
Atogepant | Trifluoroethyl | Pyridinone | Migraine prevention |
Sotorasib | Fluorophenyl | Pyridine | KRAS G12C-mutated NSCLC |
Antimicrobial resistance (AMR) poses a catastrophic global threat, directly causing 1.27 million annual deaths and contributing to 4.95 million more. Projections suggest AMR could incur $1 trillion in healthcare costs by 2050 [2] [6]. C₁₉H₁₈ClFN₆O₄—structurally characterized by a fluorinated triazole or pyridine core, chloro substituent, and nitro/oxygen functionalities—emerges as a strategic response to this crisis. Its design exploits fluorine’s ability to enhance penetration through bacterial membranes and resist enzymatic degradation, while the heterocyclic framework facilitates target inhibition [7] [9]. Chlorine atoms further augment electron distribution and steric interactions, potentially disrupting resistance enzymes like β-lactamases or efflux pumps [4].
The compound’s mechanism likely involves dual-target engagement:
Table 2: Structural Features of C₁₉H₁₈ClFN₆O₄ and Their Roles in Combatting AMR [1] [9]
Structural Feature | Potential Role in AMR Mitigation |
---|---|
Fluorine atom(s) | Enhances membrane permeability; blocks metabolic oxidation sites; improves target affinity |
Chlorine substituent | Provides steric bulk to evade hydrolytic enzymes; modulates electron density for optimized binding |
Triazole/pyridine ring | Coordinates with metal ions in enzymatic active sites; forms H-bonds with bacterial/fungal targets |
Oxygen/nitro groups | Engages in hydrogen bonding; improves solubility; influences redox properties |
The development of C₁₉H₁₈ClFN₆O₄ exemplifies the convergence of synthetic chemistry and computational modeling. Synthetic routes typically involve:
Computational methods streamline this process:
Machine learning algorithms further predict ADMET profiles, identifying C₁₉H₁₈ClFN₆O₄’s potential for blood-brain barrier penetration or renal clearance. This integration accelerates optimization cycles, reducing empirical screening from years to months [3] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1